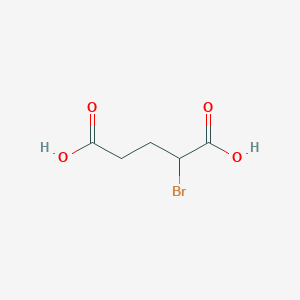

2-Bromopentanedioic acid

Descripción

Contextual Significance as a Halogenated Dicarboxylic Acid Building Block in Organic Synthesis

As a halogenated dicarboxylic acid, 2-bromopentanedioic acid holds a special place in the toolbox of organic synthesis. Halogenated compounds are prized for their synthetic versatility, often serving as precursors for nucleophilic displacement reactions. thieme-connect.com The bromine atom in this compound acts as a good leaving group, facilitating reactions where it is replaced by other atoms or functional groups. This reactivity is central to its function as a building block, enabling the construction of larger and more intricate molecular architectures.

Its dicarboxylic acid nature further expands its utility. The two carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This dual reactivity allows for the creation of bifunctional molecules, which can be used to synthesize polymers or to link different molecular fragments together. For instance, it has been used in the preparation of healable network polymers. chemicalbook.comimpurity.com

Overview of Research Scope and Relevance in Contemporary Chemical Science

The relevance of this compound in modern chemical science is broad and continues to expand. In medicinal chemistry, it serves as a starting material for the synthesis of new pharmaceutical compounds. Researchers have utilized it to create derivatives with potential biological activities.

Beyond pharmaceuticals, this compound and its derivatives are finding applications in material science. For example, they can be used as precursors in the synthesis of polymers and other advanced materials. lookchem.com The ability to precisely control the chemical structure by leveraging the reactivity of the bromo and carboxyl groups allows for the tailoring of material properties.

Furthermore, this compound is a valuable tool in fundamental chemical research. It is used to study reaction mechanisms and to explore new synthetic methodologies. lookchem.com The stereoselective synthesis of halogenated compounds, for instance, is an active area of research where molecules like this compound play a crucial role. thieme-connect.com Its application in the synthesis of macromolecular MRI contrast agents further highlights its importance in the development of advanced diagnostic tools. rsc.org

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C5H7BrO4 | nih.gov |

| Molecular Weight | 211.01 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 51528-22-4 | nih.gov |

| Canonical SMILES | C(CC(=O)O)C(C(=O)O)Br | nih.gov |

| InChI | InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | nih.gov |

| InChIKey | UKUBAEDKWAHORT-UHFFFAOYSA-N | nih.gov |

Synthesis and Reactions

The primary method for synthesizing this compound is through the bromination of L-glutamic acid. This process typically involves dissolving L-glutamic acid in aqueous hydrobromic acid, followed by the addition of potassium bromide and the gradual introduction of sodium nitrite (B80452) under controlled temperature conditions.

This compound undergoes a variety of chemical transformations, making it a versatile synthetic intermediate. The bromine atom can be readily displaced in nucleophilic substitution reactions. The carboxylic acid groups can undergo esterification, for example, by reacting with an alcohol in the presence of an acid catalyst, to form the corresponding diester.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUBAEDKWAHORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594923 | |

| Record name | 2-Bromopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51528-22-4 | |

| Record name | 2-Bromopentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 2 Bromopentanedioic Acid

Classical and Established Synthetic Protocols

The synthesis of 2-bromopentanedioic acid can be accomplished through several established methods, each with distinct advantages and procedural nuances.

Synthesis via Alpha-Halogenation of Pentanedioic Acid Systems

A fundamental approach to the synthesis of this compound is the alpha-halogenation of a pentanedioic acid derivative. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and notable method for achieving this transformation. This reaction involves the bromination of a carboxylic acid at the alpha (α) carbon. The process typically proceeds in three main steps:

Conversion to Acyl Bromide : The carboxylic acid is first converted to its corresponding acyl bromide. This is often accomplished using phosphorus tribromide (PBr₃).

α-Bromination : The acyl bromide then undergoes bromination at the alpha position.

Hydrolysis : Finally, the resulting α-bromo acyl bromide is hydrolyzed to yield this compound.

Direct bromination of pentanedioic acid derivatives using elemental bromine is another method. This approach requires careful control of reaction conditions, such as temperature and an inert atmosphere, to minimize the formation of side products.

Derivation from Natural Amino Acid Precursors (e.g., L-Glutamic Acid)

A widely utilized and efficient method for synthesizing this compound involves the use of L-glutamic acid, a readily available natural amino acid, as the starting material. This synthetic route offers a high yield and can be performed under controlled conditions. lookchem.com The reaction sequence is as follows:

Dissolution : L-glutamic acid is dissolved in an aqueous solution of hydrobromic acid.

Bromination Facilitation : Potassium bromide is added to the solution to facilitate the bromination process.

Diazotization and Substitution : The solution is cooled, typically to between -15°C and 20°C, and sodium nitrite (B80452) is added gradually. lookchem.com This in-situ formation of nitrous acid leads to the diazotization of the amino group of L-glutamic acid, which is then displaced by a bromide ion, yielding this compound. google.comgoogle.com

This method is advantageous due to its relatively short reaction time and high yields when the reaction conditions are precisely controlled. A yield of 42% has been reported for a reaction time of 3 hours at a temperature range of -15 to 20°C. lookchem.com

Synthesis of this compound Esters

The ester derivatives of this compound are important intermediates, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Esterification Reactions and Diester Formation

The synthesis of diesters of this compound can be achieved through several routes. One common method is the direct esterification of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid. libretexts.org For instance, reacting this compound with methanol (B129727) in the presence of sulfuric acid (5 mol%) can produce dimethyl 2-bromopentanedioate with a yield of 70-75%.

An alternative and often more intricate pathway involves starting from L-glutamic acid. This process can be broken down into the following steps:

Formation of Butyrolactone Acid : L-glutamic acid is treated with sodium nitrite in an aqueous solution to form butyrolactone acid. google.comgoogle.com

Esterification to form 2-hydroxyglutaric acid diester : The butyrolactone acid is then reacted with an alcohol (e.g., butanol) in the presence of an acid catalyst like sulfuric acid to yield the corresponding 2-hydroxyglutaric acid diester. google.comgoogle.com

Bromination : The final step is the bromination of the 2-hydroxyglutaric acid diester, often by sparging with gaseous hydrobromic acid, to produce the desired 2-bromoglutaric acid diester. google.comgoogle.com

Another approach to synthesizing diesters is through the direct bromination of a dialkyl pentanedioate. For example, dimethyl 2-bromopentanedioate can be synthesized by the direct bromination of dimethyl pentanedioate.

Optimization Strategies for Diester Synthesis

Optimizing the synthesis of this compound diesters is crucial for improving yield and purity. Key parameters that can be adjusted include the choice of catalyst, solvent, and reaction temperature.

For the direct bromination of dialkyl pentanedioates, radical initiators like azobisisobutyronitrile (AIBN) can be employed. The reaction is often conducted in solvents such as benzene (B151609) or cyclohexane, which help to stabilize the radical intermediates. A typical condition involves using AIBN (0.5 mol%) at 70°C.

In the synthesis of dibutyl 2-bromoglutarate from L-glutamic acid, the initial step of forming butyrolactone acid is typically conducted by heating the aqueous solution of L-glutamic acid and sodium nitrite to a temperature between 50°C and 60°C. google.com The subsequent esterification and bromination steps are also subject to optimization to maximize the yield of the final diester product.

A patent describes a method for producing 2-bromoglutaric acid diesters with a purity of greater than or equal to 90% as determined by HPLC analysis. google.com This highlights the importance of purification techniques in achieving high-purity products.

Stereoselective Synthesis Approaches

The development of stereoselective methods for the synthesis of this compound and its derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

While the synthesis starting from L-glutamic acid provides a route to the (S)-enantiomer of this compound, controlling the stereochemistry during other synthetic transformations can be more challenging. lookchem.com If the resulting 2-bromoglutaric acid diester is not racemic, it can be racemized in an additional step using a bromine salt like lithium bromide (LiBr) or tetrabutylammonium (B224687) bromide. google.com

Modern synthetic methodologies are increasingly focusing on the development of highly stereoselective reactions. For instance, cobalt-bisoxazoline complexes have been used as catalysts for the asymmetric Kumada cross-coupling of racemic α-bromo esters with aryl Grignard reagents, offering a potential route to enantiomerically enriched products. lookchem.com While not directly applied to this compound in the provided context, such catalytic systems represent a promising avenue for future stereoselective syntheses.

The broader field of organic synthesis has seen significant advances in stereoselective methods, such as Brønsted acid-mediated hydroxyalkoxylation and Lewis acid-catalyzed reactions, for the creation of specific stereoisomers. rsc.orguva.es The application of these advanced strategies could pave the way for more efficient and highly stereoselective syntheses of this compound derivatives.

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield |

| Hell-Volhard-Zelinsky | Pentanedioic Acid | PBr₃, Br₂, H₂O | Stepwise reaction | Moderate |

| Direct Bromination | Pentanedioic Acid Derivative | Br₂ | Controlled temperature, inert atmosphere | High (under optimized conditions) |

| From L-Glutamic Acid | L-Glutamic Acid | HBr, KBr, NaNO₂ | -15 to 20°C, 3 hours | 42% lookchem.com |

Table 2: Synthesis of this compound Esters

| Product | Starting Material | Key Reagents/Method | Yield |

| Dimethyl 2-bromopentanedioate | This compound | Methanol, H₂SO₄ (5 mol%) | 70-75% |

| Dibutyl 2-bromoglutarate | L-Glutamic Acid | 1. NaNO₂, H₂O2. Butanol, H₂SO₄3. Gaseous HBr | Not specified |

| Dimethyl 2-bromopentanedioate | Dimethyl pentanedioate | Direct Bromination | Not specified |

Reactivity Profiles and Reaction Mechanisms of 2 Bromopentanedioic Acid

Nucleophilic Substitution Reactions

2-Bromopentanedioic acid, also known as α-bromoglutaric acid, is a versatile building block in organic synthesis. Its reactivity is largely defined by the presence of a bromine atom on the carbon adjacent (alpha) to one of the carboxylic acid groups. This bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. google.com These reactions are fundamental to the synthesis of a wide array of more complex molecules and alpha-substituted pentanedioic acid analogues. google.com

The displacement of the bromine atom in this compound and its derivatives, such as its diesters, typically proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of the stereochemical configuration at that carbon. rammohancollege.ac.in The simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond occur through a single transition state. rammohancollege.ac.in

Several factors influence the rate and outcome of these substitution reactions:

Nucleophile Strength: Stronger nucleophiles will react more readily. Common nucleophiles used in reactions with this compound and its esters include amines, hydroxide (B78521) ions, and alkoxide ions.

Solvent: Polar aprotic solvents are known to enhance the rates of S(_N)2 reactions by solvating the cation of the nucleophilic species, thereby increasing the reactivity of the nucleophilic anion.

Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is crucial. While this compound itself has a relatively unhindered alpha-carbon, bulky nucleophiles or derivatives with significant steric hindrance near the reaction center can slow down the reaction rate.

Research has shown that the bromine atom in dimethyl 2-bromopentanedioate, a derivative of this compound, is an excellent leaving group in S(_N)2 reactions. For instance, it reacts with chloride ions in the presence of tantalum pentachloride (TaCl(_5)) to yield dimethyl 2-(2-chloro-2-phenylethyl)malonate with a high yield, proceeding through an S(_N)2 pathway.

A primary application of the nucleophilic substitution reactivity of this compound is the synthesis of various alpha-substituted pentanedioic acid analogues. By choosing the appropriate nucleophile, a wide range of functional groups can be introduced at the alpha position.

For example, α-haloglutaric acids and their esters are valuable starting materials for incorporating an α-glutaric acid fragment into more complex molecules through simple nucleophilic substitution. google.comgoogle.com This strategy is employed in the synthesis of chelating agents for medical imaging applications. google.comgoogle.com The synthesis of gadopiclenol, a gadolinium-based contrast agent, involves the alkylation of a cyclic amine (pyclene) with diethyl 2-bromoglutarate. google.com

The following table provides examples of alpha-substituted pentanedioic acid analogues that can be synthesized from this compound or its esters, along with the corresponding nucleophiles.

| Nucleophile | Resulting α-Substituted Pentanedioic Acid Analogue |

| Hydroxide ion (OH⁻) | 2-Hydroxypentanedioic acid |

| Ammonia (B1221849) (NH₃) | 2-Aminopentanedioic acid (Glutamic acid) |

| Cyanide ion (CN⁻) | 2-Cyanopentanedioic acid |

| Alkoxide ion (RO⁻) | 2-Alkoxypentanedioic acid |

| Thiolate ion (RS⁻) | 2-(Alkylthio)pentanedioic acid |

Elimination Reactions and Unsaturated Dicarboxylic Acid Formation

In addition to substitution, this compound can undergo elimination reactions to form unsaturated dicarboxylic acids. libretexts.org These reactions are typically favored by the use of a strong, sterically hindered base and heat. libretexts.orgchemguide.co.uk The base abstracts a proton from the carbon atom beta to the bromine atom, leading to the formation of a double bond and the expulsion of the bromide ion.

The most common mechanism for this type of reaction is the E2 (bimolecular elimination) mechanism. libretexts.org This is a concerted process where the base removes a proton, and the leaving group departs simultaneously, forming a pi bond. libretexts.org For the E2 reaction to occur efficiently, the beta-hydrogen and the bromine leaving group should ideally be in an anti-periplanar conformation. libretexts.org

The regioselectivity of the elimination reaction is an important consideration. According to Zaitsev's rule, the more substituted (more stable) alkene is generally the major product, unless a sterically hindered base is used, in which case the less substituted (Hofmann) product may be favored. libretexts.org In the case of this compound, elimination can potentially lead to the formation of either pent-1-ene-1,2-dicarboxylic acid or pent-2-ene-1,5-dicarboxylic acid, depending on which beta-hydrogen is removed.

A summary of conditions favoring elimination over substitution is presented below:

| Condition | Favoring Substitution (S(_N)2) | Favoring Elimination (E2) |

| Base/Nucleophile | Strong, non-hindered nucleophile | Strong, sterically hindered base |

| Temperature | Lower temperatures | Higher temperatures |

| Solvent | Polar aprotic solvents | Less polar solvents may be used |

Dual Carboxylic Acid Reactivity in Synthetic Transformations

The presence of two carboxylic acid groups in this compound provides another dimension to its reactivity. These functional groups can undergo typical carboxylic acid reactions, such as esterification, amidation, and reduction, independently of the reactions at the alpha-carbon. longdom.org This dual reactivity makes it a powerful tool in organic synthesis, allowing for the construction of a wide variety of molecules, including polymers like polyesters and polyamides. longdom.org

The two carboxylic acid groups enhance the acidity of the molecule and its solubility in polar solvents. They can be converted to more reactive derivatives, such as acid chlorides or anhydrides, which are valuable intermediates for forming esters and amides. longdom.org

For example, this compound can be reacted with an alcohol in the presence of an acid catalyst to form the corresponding diester. This transformation protects the carboxylic acid groups, allowing for subsequent selective reactions at the alpha-bromo position. The ester groups can then be hydrolyzed back to carboxylic acids under acidic or basic conditions if desired.

The reactivity of the two carboxylic acid groups can also be differentiated. For instance, one carboxylic acid group could be selectively esterified or converted to an amide while the other remains as a free acid, opening up possibilities for synthesizing complex, multifunctional molecules. This differential reactivity is often achieved through the use of protecting groups or by exploiting subtle differences in the steric or electronic environment of the two carboxyl groups.

Derivatization and Advanced Synthetic Applications of 2 Bromopentanedioic Acid

Conversion to Alpha-Functionalized Pentanedioic Acids

The presence of a bromine atom at the alpha-position to a carboxylic acid group makes 2-bromopentanedioic acid an excellent substrate for nucleophilic substitution reactions. This reactivity is the basis for its conversion into various alpha-substituted pentanedioic acid derivatives, including alpha-amino and alpha-hydroxy acids.

Synthesis of Alpha-Amino Pentanedioic Acid Derivatives

Alpha-amino pentanedioic acid, commonly known as glutamic acid, and its derivatives are of significant interest due to their biological roles and applications in polymer chemistry. A primary method for the synthesis of alpha-amino acids from alpha-bromo carboxylic acids is through nucleophilic substitution with ammonia (B1221849). libretexts.orglibretexts.org In this reaction, the bromine atom in this compound is displaced by an amino group, leading to the formation of 2-aminopentanedioic acid.

The reaction typically proceeds via an SN2 mechanism, where ammonia acts as the nucleophile. The use of excess ammonia is generally required to minimize the formation of secondary and tertiary amine byproducts.

Reaction Scheme:

Alternative methods, such as the Gabriel synthesis, can also be employed to avoid over-alkylation. This method involves the use of potassium phthalimide (B116566) as the nitrogen source, followed by hydrolysis to release the primary amine.

Synthesis of Alpha-Hydroxy Pentanedioic Acid Derivatives

Alpha-hydroxy pentanedioic acid is another valuable derivative that can be synthesized from this compound. The conversion is achieved through a nucleophilic substitution reaction where the bromide is displaced by a hydroxide (B78521) ion. libretexts.orglibretexts.org This reaction is typically carried out in an aqueous basic solution, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate and alkoxide ions.

The reactivity of the alpha-bromo position is enhanced by the adjacent carbonyl group, which stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate. libretexts.org

Reaction Scheme:

HOOC-CH(Br)-CH2-CH2-COOH + 2 OH- -> -OOC-CH(O-)-CH2-CH2-COO- + H2O + Br-

-OOC-CH(O-)-CH2-CH2-COO- + 3 H+ -> HOOC-CH(OH)-CH2-CH2-COOH (this compound) (2-Hydroxypentanedioic acid)

Role as a Key Intermediate in Complex Molecule Synthesis

The ability to introduce various functional groups at the alpha-position makes this compound a crucial intermediate in the synthesis of more complex molecules, including chelate ligands for medical imaging and monomers for advanced polymers.

Precursor for Chelate Ligands in Metal Complexes (e.g., Gadolinium(III) Chelates for MRI Contrast Agents)

Gadolinium(III) chelates are the most commonly used contrast agents in magnetic resonance imaging (MRI). rsc.org The effectiveness and safety of these agents depend heavily on the stability of the complex, which is determined by the structure of the chelating ligand. Diethylenetriaminepentaacetic acid (DTPA) is a well-known chelating agent used for this purpose.

This compound serves as a valuable precursor for the synthesis of functionalized DTPA analogues. By first converting this compound to 2-aminopentanedioic acid, a key building block is formed. The amino group of 2-aminopentanedioic acid can then be further elaborated through reactions such as alkylation with haloacetates to construct the poly(amino-carboxylate) backbone of the chelate ligand. This approach allows for the introduction of various functionalities onto the pentanedioic acid backbone, which can be used to modulate the properties of the resulting MRI contrast agent, such as its relaxivity, biodistribution, and targeting capabilities. The synthesis of such bifunctional DTPA ligands is a key area of research for the development of next-generation, targeted MRI contrast agents. google.com

Table 1: Comparison of Selected MRI Contrast Agent Chelates

| Chelate Ligand | Type | Key Features |

|---|---|---|

| DTPA | Linear | Gold standard, high stability with Gd(III) |

| DTPA-BMA | Linear | Non-ionic, lower osmolality |

| DOTA | Macrocyclic | Higher thermodynamic and kinetic stability |

| Functionalized DTPA Analogues | Varies | Can be targeted to specific tissues or diseases |

Building Block for Polymerizable Monomers and Macromolecular Architectures

The dicarboxylic acid structure of this compound and its derivatives makes it a suitable candidate for incorporation into polymeric structures. By converting the carboxylic acid groups into polymerizable functionalities, novel monomers can be synthesized for the creation of advanced macromolecular architectures.

Healable network polymers are a class of smart materials capable of repairing damage. Many of these materials rely on dynamic covalent chemistry, which involves the formation of reversible covalent bonds. rsc.org Derivatives of this compound, particularly 2-aminopentanedioic acid (glutamic acid), can be utilized in the synthesis of such polymers.

For instance, poly(glutamic acid) and its derivatives are known to form hydrogels that can exhibit self-healing properties. acs.orgmdpi.com These properties often arise from the formation of dynamic crosslinks, such as hydrogen bonds or reversible covalent bonds like imines or boronic esters, incorporated into the polymer network. nih.gov

Table 2: Examples of Dynamic Covalent Bonds Used in Healable Polymers

| Dynamic Covalent Bond | Reversible Reaction | Stimuli for Exchange |

|---|---|---|

| Imines/Hydrazones | Aldehyde/Ketone + Amine/Hydrazine | pH, Water |

| Disulfides | Thiol-disulfide exchange | Redox, Light |

| Boronic Esters | Boronic acid + Diol | Water, pH, Diols |

| Diels-Alder Adducts | Diene + Dienophile | Heat |

Application in Controlled Radical Polymerization (e.g., RAFT Polymerization)

This compound and its ester derivatives are valuable precursors for creating functional polymers through controlled radical polymerization (CRP) techniques. While not a direct mediating agent in all forms of CRP, its chemical structure is ideally suited for the role of an initiator in Atom Transfer Radical Polymerization (ATRP), a key type of controlled polymerization. nih.govcmu.edu

In ATRP, the polymerization of vinyl monomers is initiated by an alkyl halide in the presence of a transition-metal complex, typically copper(I) bromide. cmu.edu The C-Br bond in a molecule like diethyl 2-bromopentanedioate is activated by the metal catalyst, leading to the homolytic cleavage of the bond. This process generates a carbon-centered radical that initiates polymer chain growth and a reversibly oxidized metal complex (e.g., Cu(II)Br₂). The controlled nature of ATRP arises from the rapid, reversible deactivation of the growing polymer chains by the higher-oxidation-state metal complex, which reforms the dormant halogen-terminated polymer chain. This equilibrium ensures that all polymer chains grow at a similar rate, resulting in polymers with predictable molecular weights and low polydispersity indices (PDI). nih.gov

The dicarboxylic acid functionality of this compound is particularly significant, as it allows for the synthesis of polymers with a reactive functional group at the alpha-terminus. This terminal carboxylic acid or ester group can be used for subsequent post-polymerization modifications.

While the user's prompt mentions Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, it is important to distinguish the roles of different components. RAFT polymerization is mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which controls the polymerization process. wikipedia.org The initiation in RAFT is typically achieved using a conventional radical initiator, such as azobisisobutyronitrile (AIBN). wikipedia.org Therefore, this compound itself does not function as a RAFT agent. However, it could be chemically modified to create a bifunctional molecule that acts as an initiator for ATRP or is incorporated into a larger structure that can participate in other controlled polymerization schemes.

The following table details a representative ATRP of a common monomer using an initiator structurally analogous to diethyl 2-bromopentanedioate, illustrating the typical conditions and high degree of control achieved.

| Parameter | Value/Condition |

|---|---|

| Monomer | Methyl Methacrylate (MMA) |

| Initiator | Ethyl 2-bromoisobutyrate (EBiB) |

| Catalyst | Copper(I) Bromide (CuBr) |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Anisole |

| Temperature | 60 °C |

| Target Molecular Weight (Mn,th) | 10,000 g/mol |

| Observed Molecular Weight (Mn,obs) | 9,500 g/mol |

| Polydispersity Index (PDI) | 1.15 |

Fragment Incorporation via Alpha-Glutaric Acid Scaffolds

Alpha-haloglutaric acids, particularly this compound and its diesters like diethyl 2-bromoglutarate, serve as highly effective "building blocks" in organic synthesis. google.comgoogle.com They provide a versatile platform for incorporating the five-carbon α-glutaric acid scaffold into more complex molecules through straightforward nucleophilic substitution reactions. google.com

The synthetic utility of this compound stems from the chemistry of the carbon-bromine bond at the alpha position (C-2). The electronegative bromine atom polarizes the C-Br bond, making the alpha-carbon electrophilic and thus a prime target for attack by a wide range of nucleophiles. In a typical reaction, a nucleophile displaces the bromide ion, forming a new carbon-nucleophile bond and incorporating the entire glutaric acid backbone into the new molecular structure.

A prominent and well-documented application of this methodology is found in the synthesis of advanced medical imaging agents. For instance, diethyl 2-bromoglutarate is a key reactant in the synthesis of gadopiclenol, a next-generation gadolinium-based contrast agent used in Magnetic Resonance Imaging (MRI). google.com In this synthesis, the nucleophilic nitrogen atoms of a macrocyclic chelating agent called pyclene attack the electrophilic carbon of diethyl 2-bromoglutarate, leading to the alkylation of the macrocycle. google.com This step effectively attaches the glutaric acid side-chain to the core structure, which is crucial for the final complex's stability and imaging properties.

The versatility of the α-glutaric acid scaffold derived from this compound is illustrated by its potential reactions with various classes of nucleophiles, leading to a diverse array of complex molecules with applications in medicinal chemistry, materials science, and beyond.

| Nucleophile Class | Example Nucleophile | Resulting Derivative Structure (R = H or Ethyl) | Potential Application / Compound Class |

|---|---|---|---|

| Amines (Primary/Secondary) | R'₂NH |  | Substituted Glutamic Acid Analogs, Pharmaceutical Intermediates |

| Thiolates | R'-S⁻ |  | Cysteine Derivatives, Enzyme Inhibitors |

| Azides | N₃⁻ |  | Precursors for Amino Acids, Click Chemistry Handles |

| Enolates/Carbanions | ⁻CH(CO₂Et)₂ |  | Complex Polycarboxylic Acids, Building Blocks for Heterocycles |

| Alkoxides/Phenoxides | R'-O⁻ |  | Ether-linked Scaffolds, Natural Product Analogs |

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the molecular structure and composition of 2-Bromopentanedioic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. In a typical ¹H NMR spectrum, the proton signals are expected in specific regions, and their splitting patterns reveal adjacent proton environments.

The proton on the carbon bearing the bromine atom (α-proton) is expected to appear as a triplet of doublets. The adjacent methylene (B1212753) protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. The carboxylic acid protons are typically observed as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environments of the carbon atoms. The spectrum would show distinct signals for the two carboxylic acid carbons, the carbon bonded to bromine, and the two methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |

| Hα (on C2) | ¹H | ~4.3 - 4.6 | Triplet of Doublets (td) | Coupled to the two sets of methylene protons. |

| Hβ (on C3) | ¹H | ~2.2 - 2.5 | Multiplet (m) | Diastereotopic protons with complex coupling. |

| Hγ (on C4) | ¹H | ~2.0 - 2.3 | Multiplet (m) | Coupled to protons on C3 and C5. |

| COOH | ¹H | ~10 - 12 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |

| C1 (COOH) | ¹³C | ~170 - 175 | Singlet | |

| C2 (CHBr) | ¹³C | ~45 - 55 | Singlet | |

| C3 (CH₂) | ¹³C | ~30 - 35 | Singlet | |

| C4 (CH₂) | ¹³C | ~25 - 30 | Singlet | |

| C5 (COOH) | ¹³C | ~175 - 180 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) of approximately equal intensity. docbrown.info

Electron ionization (EI) or electrospray ionization (ESI) can be used. Under ESI-MS, fragmentation reactions provide insight into the molecule's structure. rsc.org Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). libretexts.orgnih.gov For this compound, the cleavage of the carbon-bromine bond is also a significant fragmentation pathway.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Description |

| 210 / 212 | [C₅H₇BrO₄]⁺ | Molecular Ion (M⁺) |

| 193 / 195 | [C₅H₆BrO₃]⁺ | Loss of OH |

| 192 / 194 | [C₅H₅BrO₃]⁺ | Loss of H₂O |

| 165 / 167 | [C₄H₆BrO₂]⁺ | Loss of COOH |

| 131 | [C₅H₇O₄]⁺ | Loss of Br radical |

| 85 | [C₄H₅O₂]⁺ | Further fragmentation after loss of Br and COOH |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic acids like this compound. Reversed-phase HPLC is the most common mode used for this purpose. sielc.com

A typical method involves a C8 or C18 stationary phase. The mobile phase usually consists of an aqueous component, often acidified with phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid groups are protonated, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com Detection is commonly achieved using an ultraviolet (UV) detector at a low wavelength, typically around 210 nm, where the carboxylic acid functional group absorbs light.

Table 3: Representative HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 95:5 A:B to 50:50 A:B over 20 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) can be used for the analysis of this compound, although its low volatility and high polarity, due to the two carboxylic acid groups, necessitate a derivatization step. Esterification, for example by reaction with methanol or a silylating agent, converts the carboxylic acids into more volatile esters, which are amenable to GC analysis. thepharmajournal.com

The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. scielo.brmdpi.com GC-MS provides the dual benefit of separation and structural identification of impurities. nih.gov

Table 4: Potential GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane (for methylation) |

| Column | Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique frequently used to monitor the progress of organic reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. mdpi.com

For the analysis of a polar, acidic compound like this compound, a polar stationary phase like silica (B1680970) gel is used. The mobile phase is typically a mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane), with a small amount of an acid (e.g., acetic acid) added to suppress the ionization of the carboxyl groups and reduce streaking of the spots. Visualization of the spots can be achieved under UV light or by staining with an appropriate reagent, such as iodine vapor or potassium permanganate (B83412) solution. nih.gov

Table 5: Typical TLC System for Monitoring this compound

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 60:40:1 v/v/v) |

| Application | Spotting of reactant and reaction mixture solutions via capillary |

| Development | In a closed chamber until the solvent front reaches near the top |

| Visualization | 1. UV light (254 nm) 2. Staining with iodine vapor or potassium permanganate |

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. azom.com This method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. paint.org For polymeric derivatives of this compound, such as polyesters and polyamides, SEC is instrumental in characterizing the molar mass averages (Mn, Mw) and the polydispersity index (PDI), which are critical parameters influencing the polymer's physical and mechanical properties.

Given its dicarboxylic acid functionality, this compound can be polymerized through polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. nih.govresearchgate.net For the purpose of this discussion, we will consider two hypothetical polymeric derivatives:

Poly(alkylene 2-bromoadipate): A polyester (B1180765) formed by the polycondensation of this compound with a generic aliphatic diol (e.g., 1,4-butanediol).

Polyamide 6,5(Br): A polyamide synthesized through the reaction of this compound with a diamine (e.g., hexamethylenediamine).

The selection of appropriate experimental conditions is paramount for achieving accurate and reproducible SEC results. Key parameters include the mobile phase, stationary phase (column), and detector.

Mobile Phase Selection: The choice of eluent is dictated by the solubility of the polymer. For polar polymers like aliphatic polyesters and polyamides, polar aprotic solvents are typically employed. shodex.com

For Polyesters: Solvents such as tetrahydrofuran (B95107) (THF) and chloroform (B151607) are commonly used for the SEC analysis of aliphatic polyesters. uni-onward.com.tw The addition of salts like lithium bromide (LiBr) to the mobile phase can help to suppress aggregation and secondary interactions between the polymer and the stationary phase.

For Polyamides: Due to their strong intermolecular hydrogen bonding, polyamides often require more aggressive solvents for complete dissolution. Hexafluoroisopropanol (HFIP) is a highly effective solvent for polyamides, though its cost and handling requirements can be a consideration. waters.com Alternatively, solvents like N,N-dimethylformamide (DMF) with the addition of salts can also be utilized.

Stationary Phase (Column) Selection: The stationary phase in SEC consists of porous particles packed into a column. The selection of the column is based on the polarity of the polymer and the desired molecular weight separation range. hplc.eu

Column Type: For polar polymers, columns packed with polar materials such as polyhydroxymethacrylate are often preferred to minimize hydrophobic interactions. chromforum.org Both silica-based and polymer-based columns are available, with polymer-based columns generally offering better pH stability. chromatographyonline.com

Pore Size: A combination of columns with different pore sizes (a "mixed-bed" column) is often used to achieve good resolution over a broad range of molecular weights. waters.com

Detectors: A variety of detectors can be coupled with an SEC system to obtain comprehensive information about the polymer.

Differential Refractive Index (DRI) Detector: This is the most common detector in SEC and is sensitive to the concentration of the polymer eluting from the column. uni-onward.com.tw

Multi-Angle Light Scattering (MALS) Detector: A MALS detector allows for the absolute determination of the molar mass without the need for column calibration with polymer standards.

Viscometer: An online viscometer can provide information about the intrinsic viscosity of the polymer, which is related to its molecular density and branching.

Table 1: Hypothetical SEC Analysis Parameters for Polymeric Derivatives of this compound

| Parameter | Poly(alkylene 2-bromoadipate) | Polyamide 6,5(Br) |

| Mobile Phase | THF + 0.1% LiBr | HFIP or DMF + 0.1 M LiBr |

| Stationary Phase | Mixed-bed polar polymer columns | Mixed-bed polar polymer columns |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 35 °C | 40 °C |

| Detector | DRI, MALS | DRI, MALS, Viscometer |

| Calibration | Polystyrene standards (for relative Mw) | Absolute Mw from MALS |

Trace Analysis and Elemental Determination (e.g., Inductively Coupled Plasma Mass Spectrometry)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace levels. azom.com For this compound, ICP-MS is invaluable for two primary purposes: the determination of its bromine content and the quantification of trace metallic impurities.

Accurate determination of the bromine content is essential for confirming the identity and purity of this compound. While ICP-MS is highly sensitive, the high ionization potential of bromine can present challenges. thermofisher.cn

Sample Preparation: A crucial step in the analysis of organic compounds by ICP-MS is the complete digestion of the sample to liberate the elements of interest in an aqueous matrix. drawellanalytical.com

Microwave-Assisted Digestion: This is a common and efficient method for digesting organic samples. nih.gov A sample of this compound would be placed in a digestion vessel with a strong oxidizing acid, such as nitric acid, and heated in a microwave system. chromforum.org The addition of hydrogen peroxide can aid in the complete oxidation of the organic matrix.

Combustion Methods: For halogen determination, combustion in an oxygen bomb followed by absorption of the combustion products in a suitable solution can also be an effective sample preparation technique.

ICP-MS Analysis and Interference Management: Once the sample is in a suitable aqueous form, it is introduced into the ICP-MS.

Isotopes: Bromine has two stable isotopes, 79Br and 81Br, both of which can be monitored.

Spectral Interferences: A potential spectral interference for 79Br is the polyatomic ion 40Ar39K+. wiley.com Modern ICP-MS instruments are equipped with collision/reaction cells to mitigate such interferences, ensuring accurate quantification of bromine. thermofisher.cn

The presence of trace metallic impurities in this compound can be detrimental to its end-use, particularly in applications where high purity is required. ICP-MS is the technique of choice for quantifying a wide range of metallic elements at very low concentrations. astm.org

Sample Preparation: The sample preparation methods described for bromine determination (microwave-assisted acid digestion) are also suitable for trace metal analysis. It is critical to use high-purity acids and reagents to avoid contamination and to obtain accurate results at trace levels. spectroscopyonline.com

Multi-Element Quantification: One of the major advantages of ICP-MS is its ability to perform rapid, simultaneous multi-element analysis. azom.com A single analytical run can provide quantitative data for a wide suite of elements, including common contaminants such as lead, mercury, arsenic, and cadmium, as well as catalytically active metals like palladium, platinum, and rhodium that may be present from synthetic processes.

Table 2: Typical Performance Data for ICP-MS Analysis

| Analyte | Method | Typical Limit of Detection (LOD) | Potential Interferences |

| Bromine | ICP-MS with collision cell | 0.1 - 1 µg/L | 40Ar39K+ on 79Br |

| Lead (Pb) | ICP-MS | < 0.1 µg/L | None significant |

| Arsenic (As) | ICP-MS with collision cell | < 0.1 µg/L | 40Ar35Cl+ on 75As |

| Cadmium (Cd) | ICP-MS | < 0.1 µg/L | 95Mo16O+ on 111Cd |

| Palladium (Pd) | ICP-MS | < 0.1 µg/L | None significant |

Computational Chemistry and Theoretical Studies on 2 Bromopentanedioic Acid

Molecular Structure and Conformation Analysis

A comprehensive conformational analysis of 2-bromopentanedioic acid would involve the computational exploration of its potential energy surface to identify stable conformers. This process typically includes the systematic rotation around single bonds, such as the C-C bonds of the pentanedioic acid backbone and the C-Br bond, to locate all possible low-energy structures. For each identified conformer, key geometric parameters like bond lengths, bond angles, and dihedral angles would be calculated and reported.

Given the presence of two carboxylic acid groups and a bromine atom, intramolecular hydrogen bonding would be a critical factor in determining the relative stability of different conformers. The interplay between the steric hindrance of the bromine atom and the potential for hydrogen bonding between the carboxyl groups, and possibly involving the bromine atom, would lead to a complex conformational landscape.

Table 1: Hypothetical Data Table of Calculated Geometric Parameters for a Stable Conformer of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C2-Br | Data not available |

| C1=O1 | Data not available |

| C1-O2 | Data not available |

| O2-H1 | Data not available |

| C5=O3 | Data not available |

| C5-O4 | Data not available |

| O4-H2 | Data not available |

| Bond Angles (degrees) | |

| C1-C2-C3 | Data not available |

| C2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| Br-C2-C1 | Data not available |

| Br-C2-C3 | Data not available |

| Dihedral Angles (degrees) | |

| Br-C2-C3-C4 | Data not available |

| O1=C1-C2-C3 | Data not available |

| O3=C5-C4-C3 | Data not available |

Note: This table is a template representing the type of data that would be generated from a computational conformational analysis. No experimental or calculated values for this compound were found in the literature search.

Reaction Pathway Energetics and Transition State Theory Investigations

Investigations into the reaction pathway energetics of this compound would provide valuable insights into its reactivity. For instance, studying its dehydrobromination or its participation in nucleophilic substitution reactions would involve mapping the potential energy surface of the reaction. This would include locating the structures of the reactants, products, any intermediates, and, crucially, the transition states connecting them.

Transition state theory could then be employed to calculate reaction rate constants from the computed energy barriers (activation energies). Such studies would elucidate the mechanism of various reactions involving this compound. For example, the role of the two carboxylic acid groups in anchimerically assisting the departure of the bromide ion could be a key area of investigation.

Table 2: Hypothetical Data Table of Calculated Energetic Properties for a Reaction of this compound

| Parameter | Value (kJ/mol) |

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Energy of Products | Data not available |

| Activation Energy (Forward) | Data not available |

| Activation Energy (Reverse) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

| Free Energy of Reaction (ΔG) | Data not available |

Note: This table illustrates the kind of data that would be obtained from a computational study of a reaction pathway. Specific values for reactions involving this compound are not available.

Quantum Chemical Calculations of Electronic Properties and Reactivity Prediction

Quantum chemical calculations are essential for understanding the electronic structure and predicting the reactivity of a molecule. For this compound, these calculations would provide information on various electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

An electrostatic potential (ESP) map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be particularly useful for predicting the sites of electrophilic and nucleophilic attack. For this compound, one would expect electronegative oxygen and bromine atoms to create regions of negative potential, while the acidic protons and the carbon atom attached to the bromine would likely be regions of positive potential.

Table 3: Hypothetical Data Table of Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Mulliken Atomic Charges | |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| Br | Data not available |

| O1 | Data not available |

| O2 | Data not available |

| O3 | Data not available |

| O4 | Data not available |

Note: This table is a representation of the electronic properties that would be determined through quantum chemical calculations. No such data for this compound was found.

Green Chemistry Principles in the Synthesis and Application of 2 Bromopentanedioic Acid

Atom Economy and Reaction Efficiency Optimization

HOOC(CH₂)₃COOH + Br₂ + PBr₃ (cat.) → HOOCCH(Br)(CH₂)₂COOH + HBr + other phosphorus-containing byproducts

From the perspective of atom economy, the HVZ reaction is inherently inefficient as not all atoms from the reactants are incorporated into the final product. The generation of hydrogen bromide (HBr) as a byproduct significantly lowers the atom economy.

Table 1: Atom Economy Analysis of the Traditional vs. an Idealized Synthesis of 2-Bromopentanedioic Acid

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Traditional (HVZ) | Pentanedioic acid, Bromine, Phosphorus tribromide | This compound | Hydrogen bromide, Phosphorus-containing species | < 100% |

| Idealized Addition | A suitable precursor | This compound | None | 100% |

Solvent-Free and Reduced-Solvent Methodologies

The HVZ reaction is often carried out in halogenated solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM), which are now known to be toxic and environmentally harmful. reddit.com The use of such solvents contributes significantly to the environmental impact of the synthesis, posing risks to both human health and ecosystems.

Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. For the synthesis of this compound, several strategies can be considered:

Solvent-Free Synthesis: Mechanochemical methods, where the reaction is induced by mechanical energy (e.g., ball milling), offer a promising solvent-free alternative for bromination reactions. rsc.org This approach can lead to higher reaction rates and reduced waste.

Greener Solvents: Replacing hazardous halogenated solvents with greener alternatives is another important strategy. Water, if the reactants have sufficient solubility, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. hrpub.org Some bromination reactions have been successfully carried out in aqueous media, suggesting this could be a viable option for the synthesis of this compound. hrpub.org Other potential green solvents include ionic liquids and supercritical fluids, which can offer unique reactivity and easy separation.

Table 2: Comparison of Solvents for the Synthesis of this compound

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional Halogenated | Carbon tetrachloride, Dichloromethane | Good solubility for reactants | Toxic, environmentally persistent |

| Greener Alternatives | Water, Ionic liquids, Supercritical CO₂ | Reduced toxicity and environmental impact | Potential for lower solubility of reactants, may require different reaction conditions |

| Solvent-Free | Mechanochemistry | Eliminates solvent waste, can enhance reactivity | May not be suitable for all reaction types, scalability can be a challenge |

Energy-Efficient Synthetic Processes

Strategies to develop more energy-efficient synthetic routes for this compound include:

Catalyst Development: The use of more efficient catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and with shorter reaction times. This could involve exploring alternative Lewis acid or Brønsted acid catalysts. mdpi.comnih.govnih.govresearchgate.net Heterogeneous catalysts are particularly attractive as they can be easily separated and reused, further improving the sustainability of the process. mdpi.com

Process Intensification: Continuous flow reactors can offer better heat and mass transfer compared to batch reactors, leading to improved reaction control, higher yields, and reduced energy consumption. nih.gov

Waste Generation Minimization Strategies

Waste prevention is a cornerstone of green chemistry. The synthesis of this compound via the HVZ reaction generates several waste streams, including the HBr byproduct, used solvents, and catalyst residues.

To minimize waste, a multi-faceted approach is necessary:

Byproduct Valorization: The hydrogen bromide generated as a byproduct could potentially be captured and used in other chemical processes, turning a waste product into a valuable reagent.

Catalyst Recycling: The use of heterogeneous or recyclable homogeneous catalysts can significantly reduce waste associated with catalyst disposal.

Alternative Reagents: Replacing hazardous and waste-generating reagents is a key strategy. For instance, using N-bromosuccinimide (NBS) as a brominating agent in place of elemental bromine can sometimes offer milder reaction conditions and easier handling, although the atom economy may not be improved. rsc.org In situ generation of bromine from less hazardous precursors is another approach to enhance safety and reduce waste. nih.gov

Table 3: Waste Minimization Strategies in the Synthesis of this compound

| Waste Source | Traditional Method (HVZ) | Greener Alternative |

| Byproducts | Hydrogen bromide (HBr) | Capture and reuse of HBr; develop addition reactions with no byproducts |

| Solvents | Halogenated solvents | Use of water or other green solvents; solvent-free synthesis |

| Catalyst | Phosphorus-based catalyst, often not recovered | Use of recyclable heterogeneous or homogeneous catalysts |

| Reagents | Elemental bromine (hazardous) | Use of alternative brominating agents (e.g., NBS); in situ generation of bromine |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while potentially improving its economic viability.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The current synthesis of 2-bromopentanedioic acid and its derivatives often relies on multi-step processes that can be improved in terms of efficiency, selectivity, and sustainability. google.com Future research is increasingly directed towards the development of sophisticated catalytic systems to streamline these synthetic routes.

One promising area is the exploration of Brønsted acid catalysis . berkeley.eduresearchgate.net The strategic use of strong Brønsted acids could facilitate key reaction steps, such as the ring-opening of precursors like γ-butyrolactone followed by bromination. google.com Research into acid catalysts aims to improve reaction kinetics and yields while minimizing side reactions. nih.govrsc.org For instance, developing heterogeneous acid catalysts could simplify product purification and catalyst recovery, aligning with the principles of green chemistry.

Another significant research direction involves metal-organic frameworks (MOFs) as catalysts . MOFs offer tunable porosity and active metal sites that can be engineered for specific catalytic transformations. nih.gov While not yet specifically applied to this compound synthesis, the principles of MOF catalysis, particularly those utilizing Lewis and Brønsted acidic sites within their structures, present a compelling opportunity. nih.govnih.govosti.gov A hypothetical MOF-based catalyst could be designed to pre-organize substrates, leading to highly selective bromination at the C2 position.

Furthermore, the development of cooperative catalytic systems , which combine a Lewis acid with a Brønsted base, could offer unprecedented control over the reaction. nottingham.ac.uk Such systems are known to activate substrates and reagents synergistically, potentially enabling the synthesis of chiral derivatives of this compound with high enantioselectivity. The design of novel catalysts, including innovative geminal atom catalysts (GACs) featuring dual metal cores, could also significantly lower the carbon footprint of manufacturing processes by increasing efficiency and yield. sciencedaily.com

| Catalytic Approach | Potential Advantages for this compound Synthesis | Research Focus |

| Brønsted Acid Catalysis | Improved reaction rates, higher yields, potential for milder conditions. | Development of recoverable solid acid catalysts; optimizing catalyst acidity for selectivity. berkeley.edunih.govresearchgate.net |

| Metal-Organic Frameworks (MOFs) | High selectivity through substrate pre-organization, tunable active sites. | Designing MOFs with specific Lewis/Brønsted acid sites for targeted C-H activation and bromination. nih.govnih.gov |

| Cooperative Catalysis | High stereoselectivity, synergistic activation of substrates. | Creating bifunctional catalysts for asymmetric synthesis of chiral this compound. nottingham.ac.uk |

| Geminal Atom Catalysts (GACs) | Increased yield, reduced waste, lower carbon footprint. | Designing dual-metal core catalysts for efficient cross-coupling and functionalization reactions. sciencedaily.com |

Expanding the Scope of Derivatization Reactions for Diverse Chemical Libraries

The true value of this compound lies in its potential as a scaffold for generating diverse chemical libraries. vapourtec.com Library synthesis is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds to identify new therapeutic leads. nih.govnih.gov The three reactive sites on this compound—two carboxylic acids and one bromine atom—can be independently or sequentially modified to create a vast array of structurally distinct molecules.

Future research will focus on expanding the portfolio of derivatization reactions applicable to this scaffold. The carboxylic acid groups are readily converted into esters, amides, and other functional groups through standard coupling reactions. researchgate.net The bromine atom, a versatile functional handle, can participate in a wide range of transformations, including:

Nucleophilic substitutions: Reacting with amines, thiols, and alcohols to introduce a variety of side chains.

Coupling reactions: Participating in carbon-carbon bond-forming reactions to build more complex molecular architectures.

A key goal is the development of automated, high-throughput synthesis platforms that can systematically combine different building blocks with the this compound core. vapourtec.com This approach would accelerate the creation of focused libraries tailored for specific biological targets, such as the farnesyltransferase inhibitors derived from pentanedioic acid scaffolds. rsc.org By expanding the reaction space and employing combinatorial strategies, researchers can efficiently explore the chemical space around this versatile molecule. mdpi.com

| Functional Group | Derivatization Reaction | Potential New Functionality | Application |

| Carboxylic Acids | Amidation | Peptides, amides with diverse amines | Drug discovery, bioactive probes researchgate.netrsc.org |

| Esterification | Esters with various alcohols | Prodrugs, material science precursors researchgate.net | |

| Bromine Atom | Nucleophilic Substitution | Ethers, thioethers, secondary/tertiary amines | Introduction of pharmacophores, polymer side chains |

| Cross-Coupling Reactions | Aryl, vinyl, or alkyl groups | Creation of complex molecular skeletons sciencedaily.com |

Exploration of Advanced Materials Science Applications Beyond Current Scope

While this compound is already utilized in the synthesis of healable polymers, its potential in advanced materials science is far from fully realized. chemicalbook.com Its structure is particularly well-suited for the rational design of functional materials with tailored properties.

An exciting and largely unexplored frontier is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . As a dicarboxylic acid, it can be used to connect metal nodes, forming porous, crystalline structures. nih.gov The presence of the bromine atom as a dangling functional group within the MOF pores could serve several purposes:

Post-synthetic modification: The bromine can be replaced or transformed after the MOF is constructed, allowing for the precise installation of other chemical functionalities.

Catalytic sites: The bromine itself or its derivatives could act as active sites for catalysis.

Enhanced gas sorption: The polar C-Br bond could create favorable interactions with specific gas molecules, enhancing the selectivity of gas separation and storage. mdpi.com

Furthermore, the dicarboxylic nature of this compound makes it a prime candidate for creating novel polymers and copolyesters . The bromine atom can be retained as a reactive handle for subsequent polymer modification or used to create flame-retardant materials. Its incorporation into healable network polymers, where it facilitates reversible cross-linking through Diels-Alder reactions, is a testament to its utility. chemicalbook.com Future work could explore its use in creating advanced hydrogels, stimuli-responsive materials, or functional coatings. The versatility of related brominated compounds in polymer chemistry and materials science suggests a broad scope for further investigation. guidechem.com

Q & A

Q. What strategies resolve contradictions in kinetic or thermodynamic data across different experimental setups?

- Methodological Answer : Apply clustered data analysis to account for nested variables (e.g., solvent polarity, temperature gradients). Normalize datasets using internal standards (e.g., inert reference compounds) and perform ANOVA to identify outliers. Cross-validate results with alternative techniques (e.g., calorimetry for thermodynamic data vs. kinetic assays) .

Q. How can computational models predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Molecular docking or MD simulations model steric interactions between the bromine and chiral centers. Compare predicted enantiomeric excess (ee) with experimental HPLC chiral column results. Use software like Gaussian or ORCA to calculate Gibbs free energy differences between diastereomeric transition states .

Q. What advanced analytical methods are suitable for studying degradation products or byproducts of this compound?

- Methodological Answer : LC-MS/MS with tandem quadrupole detectors identifies low-abundance degradation products. Isotope ratio mass spectrometry (IRMS) traces bromine atom fate during thermal decomposition. Synchrotron-based X-ray absorption spectroscopy (XAS) probes local coordination environments of residual bromine .

Literature and Data Management

Q. How can researchers optimize literature searches for this compound in academic databases?

- Methodological Answer : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in SciFinder or PubMed. Filter results by publication type (e.g., "primary research") and citation count. Cross-reference patents (via USPTO or Espacenet) for unreported synthetic protocols .

Q. What ethical and practical considerations apply when storing and sharing experimental data for this compound?

- Methodological Answer : Store raw spectral data in repositories like ChemSpider or Zenodo with unique DOIs. Annotate datasets with metadata (e.g., instrument calibration dates). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite all secondary sources to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.